

IUPAC name for 3-Chloro-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-5-nitrobenzaldehyde

CAS No.: 22233-54-1

Cat. No.: B1357114

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An In-Depth Technical Guide to **3-Chloro-5-nitrobenzaldehyde** for Advanced Research and Development

Abstract

This technical guide provides a comprehensive analysis of **3-Chloro-5-nitrobenzaldehyde** (CAS No: 22233-54-1), a pivotal intermediate in modern organic synthesis. The document delineates its fundamental physicochemical properties, outlines a robust synthetic protocol with purification strategies, and offers a detailed spectroscopic profile for structural verification, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry. Furthermore, it explores the compound's chemical reactivity and highlights its significant applications in the development of pharmaceuticals, agrochemicals, and other high-value chemical entities. This guide is designed to serve as an essential resource for researchers, chemists, and drug development professionals, providing the technical depth and practical insights required for its effective utilization in a laboratory setting.

Introduction and Nomenclature

3-Chloro-5-nitrobenzaldehyde is a substituted aromatic aldehyde whose structure incorporates an aldehyde functional group, a chloro substituent, and a nitro group on the

benzene ring. This unique combination of functional groups, particularly the electron-withdrawing nature of the nitro and chloro moieties, renders the aldehyde carbon highly electrophilic and makes the compound a versatile precursor for a wide array of chemical transformations. Its official IUPAC name is **3-chloro-5-nitrobenzaldehyde**[1]. It is a crucial building block for synthesizing complex organic molecules, including various pharmaceuticals, dyes, and agrochemicals[2].

The strategic placement of the substituents dictates its reactivity, making it an important starting material for constructing heterocyclic compounds and other elaborate molecular architectures relevant to medicinal chemistry and materials science[2][3].

Caption: Chemical Structure of **3-Chloro-5-nitrobenzaldehyde**.

Physicochemical Properties

The physical and chemical properties of **3-Chloro-5-nitrobenzaldehyde** are summarized below. These characteristics are essential for determining appropriate solvents, reaction conditions, and storage protocols.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Synthesis and Purification

A prevalent and effective method for synthesizing **3-Chloro-5-nitrobenzaldehyde** is through the electrophilic nitration of 3-chlorobenzaldehyde. The reaction's regioselectivity is governed by the directing effects of the existing substituents on the aromatic ring. The aldehyde group is a meta-director, while the chloro group is an ortho-, para-director. Their combined influence

preferentially directs the incoming electrophile (the nitronium ion, NO_2^+) to the C5 position, which is meta to the aldehyde and ortho to the chlorine.

Causality in Experimental Design

The choice of a mixed acid system (concentrated nitric and sulfuric acids) is critical. Sulfuric acid serves as a catalyst to protonate nitric acid, generating the highly reactive nitronium ion, which is the active electrophile. Temperature control is paramount; maintaining a low temperature (0-5°C) is essential to suppress the formation of undesired byproducts, such as the 2-chloro-3-nitro isomer, and to manage the highly exothermic nature of the nitration reaction. The workup procedure, involving quenching on ice, precipitates the water-insoluble product while ensuring any remaining potent acid is rapidly diluted and neutralized.

Experimental Protocol: Synthesis

- **Preparation of Nitrating Mixture:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
- **Addition of Nitric Acid:** While maintaining the temperature below 10°C, slowly add 20 mL of concentrated nitric acid dropwise to the sulfuric acid with vigorous stirring.
- **Substrate Addition:** Once the nitrating mixture has been prepared and cooled to 0-5°C, add 50 g of 3-chlorobenzaldehyde dropwise over approximately 60 minutes. Critically, ensure the internal temperature does not exceed 5°C during the addition[4].
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for 1 hour[4].
- **Work-up and Isolation:** Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker, ensuring constant and vigorous stirring. A solid precipitate will form. Collect the crude product via vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove residual acids.

Protocol: Purification via Recrystallization

To achieve high purity, the crude product must be purified to remove isomeric impurities. Recrystallization from a mixed solvent system is highly effective.

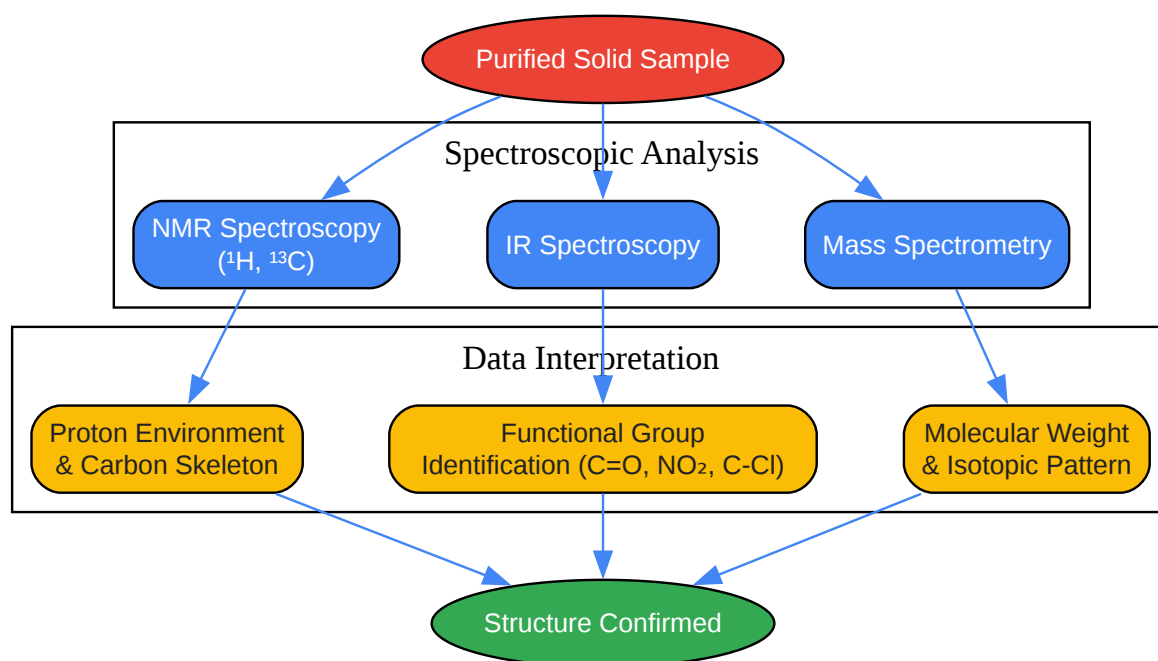
- Solvent Selection: A mixture of methanol and water or acetone and water can be effective for purification[5].
- Procedure: Dissolve the crude, dried solid in a minimum amount of hot methanol (or acetone).
- Crystallization: Slowly add water dropwise to the hot solution until a persistent cloudiness appears. Reheat slightly to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water (1:1), and dry under vacuum.



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